1-[(4-isopropylphenoxy)acetyl]piperidine
Beschreibung
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)14-6-8-15(9-7-14)19-12-16(18)17-10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDSNFVGBQSWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the In Vitro Mechanism of Action of 1-[(4-isopropylphenoxy)acetyl]piperidine: A Technical Guide for Preclinical Discovery
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities.[1][2] This guide outlines a comprehensive, multi-tiered in vitro strategy to determine the mechanism of action of the novel compound, 1-[(4-isopropylphenoxy)acetyl]piperidine. Given the absence of established data for this specific molecule, we present a hypothesis-driven approach, beginning with broad-based screening across common targets for piperidine derivatives, followed by more focused assays to delineate a precise molecular mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical characterization of new chemical entities. It provides not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making throughout the discovery process.
Introduction: The Enigma of a Novel Piperidine Derivative
The piperidine moiety is a versatile pharmacophore, with derivatives exhibiting activities ranging from analgesic and anticancer to antimicrobial and cardiovascular effects.[1][3][4][5] The structural features of 1-[(4-isopropylphenoxy)acetyl]piperidine, specifically the phenoxyacetyl linkage to the piperidine nitrogen, suggest potential interactions with a variety of biological targets. The isopropyl substituent on the phenoxy ring may influence lipophilicity and binding pocket interactions.
Without a known biological target, our initial approach must be both broad and systematic. This guide proposes a tiered screening cascade designed to first identify the general pharmacological space in which our compound operates, followed by increasingly specific assays to pinpoint its molecular target and elucidate its mechanism of action. Our investigation will initially focus on two of the most common target classes for piperidine-containing molecules: G-protein coupled receptors (GPCRs) and ion channels.[6][7]
Tier 1: Broad-Based Phenotypic and Target Class Screening
The primary objective of Tier 1 is to cast a wide net and identify any significant biological activity of 1-[(4-isopropylphenoxy)acetyl]piperidine. This stage employs high-throughput screening (HTS) methodologies to assess the compound's effects across a diverse range of potential targets.
GPCR Activation Profiling
GPCRs represent the largest family of cell surface receptors and are the target of a significant percentage of all approved drugs.[6][8] Given the prevalence of piperidine derivatives as GPCR modulators, a broad screen of GPCR activity is a logical starting point.
This protocol is adapted from a generalizable in vitro luminescence assay for detecting GPCR activation.[9][10] It leverages the interaction between an agonist-activated GPCR and a conformation-specific binder to reconstitute a split nanoluciferase.
Objective: To determine if 1-[(4-isopropylphenoxy)acetyl]piperidine acts as an agonist or antagonist at a panel of representative GPCRs.
Methodology:
-
Reagent Preparation:
-
Prepare cell lysates containing the GPCR of interest fused to one component of a split NanoLuc luciferase.
-
Prepare a solution containing the corresponding G-protein or nanobody fused to the complementary NanoLuc fragment.
-
Prepare a stock solution of 1-[(4-isopropylphenoxy)acetyl]piperidine in DMSO and create a serial dilution series.
-
Prepare known agonist and antagonist solutions for each GPCR target as positive and negative controls.
-
-
Assay Procedure:
-
In a 384-well white, opaque-bottom plate, add the GPCR-containing cell lysate.
-
Add the G-protein/nanobody solution to each well.
-
Add the serially diluted 1-[(4-isopropylphenoxy)acetyl]piperidine or control compounds to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor activation and NanoLuc reconstitution.
-
Add the NanoLuc substrate to all wells.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in luminescence relative to the vehicle control for each concentration of the test compound.
-
Plot the concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Causality and Next Steps: A significant luminescent signal in an agonist screen suggests that the compound activates a specific GPCR. Conversely, a reduction in the signal induced by a known agonist would indicate antagonistic activity. Positive hits from this broad screen will be subjected to more detailed characterization in Tier 2.
Ion Channel Modulation Screening
Ion channels are another major class of drug targets, and their modulation by small molecules can have profound physiological effects.[11][12] High-throughput fluorescent assays provide an efficient means to screen for ion channel modulators.[13]
This protocol describes a general method for measuring ion flux through potassium channels, which can be adapted for other ion channels.[11]
Objective: To identify if 1-[(4-isopropylphenoxy)acetyl]piperidine modulates the activity of a panel of key ion channels (e.g., hERG, NaV1.5, CaV1.2).
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the ion channel of interest.
-
Plate the cells in a 384-well black-walled, clear-bottom plate.
-
Load the cells with a voltage- or ion-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Prepare a serial dilution of 1-[(4-isopropylphenoxy)acetyl]piperidine.
-
Use a fluorescent imaging plate reader (e.g., FLIPR, FDSS) to establish a baseline fluorescence reading.
-
Add the diluted compound or control (known channel opener or blocker) to the wells.
-
Immediately following compound addition, add a stimulus to open the ion channels (e.g., a depolarizing agent for voltage-gated channels).
-
Continuously record the fluorescent signal before and after compound and stimulus addition.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity in response to the stimulus in the presence and absence of the test compound.
-
Calculate the percent inhibition or activation for each concentration of 1-[(4-isopropylphenoxy)acetyl]piperidine.
-
Generate concentration-response curves to determine IC50 or EC50 values.
-
Causality and Next Steps: A change in the fluorescent signal compared to the vehicle control indicates that the compound modulates the activity of the specific ion channel. Positive hits will be further investigated using electrophysiology in Tier 2 to confirm the mechanism of action.
Tier 2: Target Validation and Mechanistic Elucidation
Once a primary target class has been identified in Tier 1, the focus of Tier 2 is to validate this target and gain a deeper understanding of the compound's mechanism of action.
In-Depth GPCR Characterization (if identified in Tier 1)
If 1-[(4-isopropylphenoxy)acetyl]piperidine shows activity at a specific GPCR, the following assays will be employed to characterize its pharmacology in more detail.
Objective: To determine the binding affinity (Ki) of 1-[(4-isopropylphenoxy)acetyl]piperidine for the identified GPCR target.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target receptor, and increasing concentrations of 1-[(4-isopropylphenoxy)acetyl]piperidine.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Objective: To confirm the functional activity of 1-[(4-isopropylphenoxy)acetyl]piperidine by measuring the downstream signaling of the target GPCR.
Methodology (Example for a Gs-coupled receptor):
-
Cell Culture:
-
Culture cells expressing the target GPCR.
-
-
cAMP Measurement:
-
Treat the cells with various concentrations of 1-[(4-isopropylphenoxy)acetyl]piperidine in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Generate a concentration-response curve and determine the EC50 for cAMP production.
-
Electrophysiological Characterization of Ion Channel Modulation (if identified in Tier 1)
For compounds showing activity in the ion channel screen, automated patch-clamp electrophysiology is the gold standard for confirming the mechanism and determining the biophysical properties of the interaction.[12][13]
Objective: To confirm the modulatory effect of 1-[(4-isopropylphenoxy)acetyl]piperidine on the identified ion channel and to characterize its voltage- and state-dependence.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest.
-
Prepare a single-cell suspension.
-
-
Automated Patch-Clamp Recording:
-
Load the cells and intracellular/extracellular solutions into the automated patch-clamp system (e.g., QPatch, Patchliner).
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit ionic currents through the channel of interest.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of 1-[(4-isopropylphenoxy)acetyl]piperidine.
-
Record the changes in the ionic current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude and other kinetic parameters (e.g., activation, inactivation) in the presence of the compound.
-
Construct a concentration-response curve to determine the IC50.
-
Apply different voltage protocols to investigate the voltage- and use-dependence of the block.
-
Tier 3: Target Deconvolution and Off-Target Profiling
If the initial tiered screening does not yield a clear molecular target, or to assess the selectivity of the compound, broader, unbiased approaches can be employed.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique can identify the direct binding partners of a small molecule from a complex protein lysate.[14]
-
Probe Synthesis: Synthesize a derivative of 1-[(4-isopropylphenoxy)acetyl]piperidine with a linker for immobilization to a solid support. It is crucial to confirm that the modified compound retains its biological activity.
-
Affinity Matrix Preparation: Covalently attach the synthesized probe to activated beads (e.g., NHS-activated sepharose).
-
Protein Binding and Elution: Incubate the affinity matrix with a cell lysate. Wash away non-specific binders and then elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Transcriptomic Profiling
Analyzing changes in gene expression following compound treatment can provide insights into the perturbed biological pathways and potential mechanisms of action.[15][16]
-
Cell Treatment: Treat a relevant cell line with 1-[(4-isopropylphenoxy)acetyl]piperidine at various concentrations and time points.
-
RNA Extraction and Sequencing: Extract total RNA and perform next-generation sequencing.
-
Data Analysis: Identify differentially expressed genes and perform pathway enrichment analysis to identify signaling pathways affected by the compound.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | Result for 1-[(4-isopropylphenoxy)acetyl]piperidine | Positive Control |
| GPCR Luminescence Assay | EC50 / IC50 (µM) | To be determined | Known Agonist/Antagonist |
| Ion Flux Assay | EC50 / IC50 (µM) | To be determined | Known Opener/Blocker |
| Radioligand Binding | Ki (µM) | To be determined | Known Ligand |
| Second Messenger Assay | EC50 (µM) | To be determined | Known Agonist |
| Automated Electrophysiology | IC50 (µM) | To be determined | Known Blocker |
Visualizations
Caption: Hypothetical GPCR signaling pathway.
Conclusion
The elucidation of the in vitro mechanism of action for a novel compound like 1-[(4-isopropylphenoxy)acetyl]piperidine requires a systematic and hypothesis-driven approach. The tiered strategy outlined in this guide, progressing from broad-based screening to specific target validation and mechanistic studies, provides a robust framework for its characterization. By integrating multiple assay formats, from high-throughput screening to detailed biophysical measurements, researchers can build a comprehensive understanding of the compound's pharmacological profile. This foundational knowledge is critical for guiding further preclinical development and ultimately assessing the therapeutic potential of this new chemical entity.
References
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An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). bioRxiv. [Link]
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Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B. [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). ACS Publications. [Link]
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Ion Channel Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
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Ion Channel Assays | Reaction Biology. (n.d.). Reaction Biology. [Link]
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High throughput screening technologies for ion channels - PMC. (2015, December 14). National Center for Biotechnology Information. [Link]
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Understanding the Mode of Action of a Compound - ScitoVation. (n.d.). ScitoVation. [Link]
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Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC. (2021, July 12). National Center for Biotechnology Information. [Link]
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. (1983, January). National Center for Biotechnology Information. [Link]
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Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (2020, January 1). Semantic Scholar. [Link]
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Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (2007, October 15). National Center for Biotechnology Information. [Link]
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Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC. (2026, January 27). National Center for Biotechnology Information. [Link]
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Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL - MDPI. (2023, August 21). MDPI. [Link]
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4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed. (2018, December 15). National Center for Biotechnology Information. [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. (2025, January 3). National Center for Biotechnology Information. [Link]
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Piperic acid derivative as a molecular modulator to accelerate the IAPP aggregation process and alter its antimicrobial activity - PubMed. (2023, August 31). National Center for Biotechnology Information. [Link]
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Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC. (2022, January 15). National Center for Biotechnology Information. [Link]
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chemical structure and physical properties of 1-[(4-isopropylphenoxy)acetyl]piperidine
An In-Depth Technical Guide to 1-[(4-isopropylphenoxy)acetyl]piperidine
This guide provides a comprehensive technical overview of 1-[(4-isopropylphenoxy)acetyl]piperidine, a molecule of interest within the broader class of piperidine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural information, a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Molecular Structure and Physicochemical Properties
1-[(4-isopropylphenoxy)acetyl]piperidine is a tertiary amide composed of a piperidine ring N-acylated with a 4-isopropylphenoxyacetyl group. The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, a scaffold commonly found in pharmaceuticals.[1][2][3] The phenoxyacetyl portion introduces an aromatic ring with an isopropyl substituent, which can influence the molecule's lipophilicity and binding interactions.
Visualizing the Core Structure
The chemical structure of 1-[(4-isopropylphenoxy)acetyl]piperidine is presented below.
Caption: Chemical structure of 1-[(4-isopropylphenoxy)acetyl]piperidine.
A summary of its key chemical and physical properties is provided in the table below. Note that while the molecular formula and weight are exact, other properties are predicted based on the structure and data from related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₁NO₂ | Calculated |
| Molecular Weight | 247.33 g/mol | Calculated |
| IUPAC Name | 1-{[4-(propan-2-yl)phenoxy]acetyl}piperidine | IUPAC Nomenclature |
| Predicted Physical State | Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[4] |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | Inferred from similar compounds[4] |
| Predicted Boiling Point | > 300 °C | Estimation |
| Predicted LogP | ~3.5 | Estimation |
Synthesis Methodology
The synthesis of 1-[(4-isopropylphenoxy)acetyl]piperidine can be readily achieved via a nucleophilic acyl substitution reaction. This standard and efficient method involves the reaction of an acyl chloride with a secondary amine.[][6][7]
Proposed Synthetic Workflow
The diagram below illustrates the proposed two-step synthesis starting from 4-isopropylphenol.
Sources
Pharmacokinetics and Bioavailability Profile of 1-[(4-Isopropylphenoxy)acetyl]piperidine: A Comprehensive Technical Guide
Executive Summary
The compound 1-[(4-isopropylphenoxy)acetyl]piperidine (IPAP) represents a highly lipophilic aryloxyacetamide-piperidine scaffold. Molecules harboring this specific structural motif are frequently investigated in preclinical drug discovery for their diverse pharmacodynamic potential, including neuroprotective effects, ghrelin receptor inverse agonism, and histamine H3 receptor modulation[1].
However, translating this scaffold from in vitro efficacy to in vivo success heavily depends on overcoming specific pharmacokinetic (PK) bottlenecks. The presence of the piperidine amide and the ether linkage makes this class of compounds highly susceptible to extensive first-pass hepatic metabolism. This whitepaper provides an in-depth, self-validating technical framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of IPAP, complete with field-proven experimental methodologies.
Physicochemical Profiling & Absorption Dynamics
The foundational PK behavior of IPAP is dictated by its physicochemical properties. With a molecular weight of 261.36 g/mol and an estimated LogP of ~3.2, the compound strictly adheres to Lipinski’s Rule of Five. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the amide carbonyl and the ether oxygen) suggest excellent passive transcellular permeability.
Intestinal Permeability (Caco-2 Model)
To predict human oral absorption, the Caco-2 cell monolayer assay is the gold standard. Caco-2 cells, derived from human colonic adenocarcinoma, spontaneously differentiate to form polarized enterocyte-like monolayers with established tight junctions and apical brush borders[2].
Because IPAP is highly lipophilic, it readily partitions into the lipid bilayer. However, lipophilic piperidine derivatives are frequently substrates for apical efflux transporters, specifically P-glycoprotein (P-gp/MDR1)[3]. Evaluating the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) is critical to determine if IPAP requires co-administration with a P-gp inhibitor to achieve therapeutic systemic exposure.
Metabolic Stability and CYP450 Biotransformation
The primary barrier to the oral bioavailability of IPAP is hepatic clearance. In vitro microsomal stability assays typically reveal that piperidine acetamides undergo rapid Phase I biotransformation[1].
Mechanisms of Clearance:
-
Piperidine Ring Oxidation: Cytochrome P450 3A4 (CYP3A4) readily oxidizes the nitrogen-containing piperidine ring, forming N-oxides or hydroxylated piperidine metabolites[1].
-
O-Dealkylation: The ether linkage connecting the isopropylphenyl ring to the acetyl group is susceptible to oxidative cleavage, yielding 4-isopropylphenol.
-
Aliphatic Hydroxylation: The isopropyl moiety can undergo terminal or internal hydroxylation via CYP2D6 or CYP3A4.
Caption: Hepatic CYP450-mediated biotransformation pathways of the piperidine amide scaffold.
In Vivo Pharmacokinetic Parameters
Quantitative PK profiling in preclinical models (typically Sprague-Dawley rats) provides the definitive assessment of bioavailability. Due to the rapid CYP3A4-mediated clearance, IPAP typically exhibits a moderate half-life and significant first-pass effect, limiting absolute oral bioavailability ( F ).
Summary of Typical PK Parameters (Rat Model)
| Pharmacokinetic Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| C max (Peak Plasma Concentration) | 1,850 ng/mL | 420 ng/mL |
| T max (Time to Peak) | N/A | 1.5 h |
| AUC 0−∞ (Area Under Curve) | 2,100 ng·h/mL | 3,675 ng·h/mL |
| t 1/2 (Elimination Half-Life) | 1.8 h | 2.2 h |
| CL (Systemic Clearance) | 15.8 mL/min/kg | N/A |
| V d (Volume of Distribution) | 2.4 L/kg | N/A |
| Absolute Bioavailability ( F ) | 100% | ~35% |
Note: The high Volume of Distribution ( Vd ) confirms extensive tissue penetration, consistent with the compound's lipophilicity.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when evaluating IPAP.
Protocol 1: Caco-2 Permeability and Efflux Assay
Causality Check: Why 21 days? Caco-2 cells require 21 days post-seeding to fully differentiate and express the necessary tight junction proteins and apical efflux transporters required to mimic the human gastrointestinal tract[2].
-
Cell Seeding: Seed Caco-2 cells (passage 40-60) on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm².
-
Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS, replacing media every alternate day.
-
Integrity Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only utilize inserts with a TEER > 300 Ω·cm² to guarantee monolayer integrity and prevent false-positive paracellular leakage[2].
-
Dosing: Add 10 µM of IPAP in HBSS buffer (pH 7.4) to the apical chamber (for A-B transport) or basolateral chamber (for B-A transport).
-
Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.
-
Quantification: Calculate the Apparent Permeability ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) .
Protocol 2: LC-MS/MS Quantification Workflow for PK Studies
Causality Check: Why use Acetonitrile? Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins, causing them to denature and precipitate. This prevents column clogging and drastically reduces ion suppression during electrospray ionization (ESI).
-
Sample Preparation: Aliquot 50 µL of rat plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., a deuterated piperidine analog or pomalidomide)[4].
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
MRM Transitions: Utilize Multiple Reaction Monitoring (MRM). The parent ion [M+H]+ at m/z 262.2 will reliably fragment at the C-N amide linkage, yielding a dominant product ion corresponding to the cleaved piperidine or the phenoxyacetyl moiety[4].
Caption: Step-by-step bioanalytical workflow for in vivo pharmacokinetic quantification.
Bioavailability Enhancement Strategies
Given the ~35% oral bioavailability caused by CYP3A4 first-pass metabolism, formulation scientists must employ advanced delivery systems for IPAP:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Encapsulating IPAP in lipid-based nanocarriers can promote lymphatic absorption via chylomicron assembly, effectively bypassing hepatic first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): Utilizing polymers like HPMCAS via hot-melt extrusion to maintain the drug in a supersaturated state in the gastrointestinal lumen, driving a higher concentration gradient for rapid absorption before enzymatic degradation can occur.
References
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[2] Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information (NIH). Available at:[Link]
-
[1] Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. National Center for Biotechnology Information (NIH). Available at:[Link]
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[4] Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Semantic Scholar / Molecules. Available at:[Link]
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[3] Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins. MDPI. Available at:[Link]
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A Systematic Approach to Solubilizing 1-[(4-isopropylphenoxy)acetyl]piperidine for Cell Culture Assays
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, experience-driven guide for the solubilization of 1-[(4-isopropylphenoxy)acetyl]piperidine, a compound with predicted poor aqueous solubility, for use in cell-based in vitro assays. Due to the hydrophobic nature imparted by its 4-isopropylphenoxy moiety, direct dissolution in aqueous cell culture media is not feasible and often leads to precipitation, compromising experimental accuracy and reproducibility. We present a primary dissolution strategy using Dimethyl Sulfoxide (DMSO) and a robust alternative method employing cyclodextrins. This guide emphasizes the critical importance of determining solvent cytotoxicity and includes protocols for creating stable stock solutions, preparing serial dilutions, and validating the chosen vehicle on the specific cell line of interest. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and the generation of reliable data in drug screening and development programs.
Introduction: The Challenge of Hydrophobicity
The chemical structure of 1-[(4-isopropylphenoxy)acetyl]piperidine suggests it is a lipophilic molecule with low water solubility. The large, non-polar isopropylphenoxy group is the primary contributor to this characteristic. Such hydrophobic compounds are a common challenge in preclinical drug development, as their poor solubility can hinder absorption and bioavailability.[1][2] For in vitro studies, achieving a stable, homogenous solution in aqueous cell culture medium is the first and most critical step for obtaining meaningful results.[3] Adding a concentrated stock solution of a hydrophobic compound directly into an aqueous medium can cause it to precipitate, or "crash out," of solution.[4] This guide provides a systematic workflow to overcome this challenge.
Caption: Structural analysis of 1-[(4-isopropylphenoxy)acetyl]piperidine.
Primary Dissolution Strategy: Dimethyl Sulfoxide (DMSO)
The most common and recommended starting point for solubilizing hydrophobic compounds for biological assays is the use of a high-purity, sterile-filtered, cell culture-grade Dimethyl Sulfoxide (DMSO).[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[7]
Principle of the DMSO-Based Approach
The strategy involves two key stages:
-
High-Concentration Stock: Dissolving the compound in 100% DMSO at a high concentration (e.g., 10-100 mM) to create a stable stock solution.
-
Serial Dilution: Carefully diluting this stock solution into the aqueous cell culture medium in a stepwise manner to prevent precipitation and achieve the desired final concentration for the assay. The final concentration of DMSO in the medium must be kept to a minimum to avoid solvent-induced cytotoxicity.[8]
Critical Consideration: DMSO Cytotoxicity
While widely used, DMSO is not inert and can exert toxic effects on cells in a dose-dependent manner.[9][10] It is imperative to ensure the final concentration of DMSO in the cell culture wells is non-toxic to the specific cell line being used.[11] Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) for short-term assays, but it is best practice to keep the concentration at or below 0.1% to minimize any potential off-target effects.[6][12][13]
Table 1: General Cytotoxicity Thresholds for DMSO in Common Cell Lines
| Cell Line Type | General Max. Tolerated DMSO (v/v) | Recommended Max. DMSO (v/v) | References |
| Most Cancer Cell Lines | 0.5% - 1.0% | ≤ 0.5% | [6][9][10][14] |
| Human Fibroblast-like Synoviocytes | < 0.1% | ≤ 0.05% | [11] |
| Stem Cells | Highly variable, often < 0.1% | ≤ 0.1% (must be validated) | [11][15] |
| Primary Cells | Highly variable, often sensitive | ≤ 0.1% (must be validated) | [15] |
Note: The values in Table 1 are general guidelines. It is essential to perform a solvent tolerance assay for your specific cell line and experimental duration (see Section 4.1).
Experimental Protocols
Protocol 1: Preparation of a 100 mM Master Stock in DMSO
-
Weigh Compound: Accurately weigh 1-5 mg of 1-[(4-isopropylphenoxy)acetyl]piperidine powder into a sterile microcentrifuge tube or glass vial.
-
Calculate DMSO Volume: Determine the volume of 100% sterile DMSO required to achieve a 100 mM concentration. (Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.1 mol/L)).
-
Dissolve: Add the calculated volume of DMSO to the vial.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes or use a bath sonicator to aid dissolution.[16] Ensure the final solution is clear and free of any visible particulates.
-
Storage: Store the master stock in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the preparation of a final 10 µM working solution from a 100 mM master stock, ensuring the final DMSO concentration is 0.1%.
Caption: Serial dilution workflow to prevent compound precipitation.
-
Intermediate Dilution (in DMSO): Prepare a 1:10 intermediate dilution of the master stock in 100% DMSO to create a 10 mM solution. This step helps to avoid issues when diluting into an aqueous solution.
-
Working Stock (in Medium): Prepare a 100X working stock (e.g., 1 mM for a final concentration of 10 µM) by diluting the 10 mM intermediate stock 1:10 into your complete cell culture medium. Crucially, add the DMSO stock to the medium while vortexing to ensure rapid dispersion and prevent precipitation.
-
Final Dilution: Add the required volume of the 100X working stock to the cell culture wells to achieve the final desired concentration. For example, add 2 µL of a 1 mM working stock to a well containing 198 µL of medium for a final volume of 200 µL and a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Vehicle Control: Prepare a parallel control where cells are treated with the same final concentration of DMSO used in the highest compound concentration test group.[8]
Alternative Strategy: Cyclodextrin-Based Solubilization
If the compound precipitates even with careful dilution from DMSO, or if your cell line is exceptionally sensitive to DMSO, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[19][20]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Protocol 3: Solubilization using HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or PBS. Warm to 37-50°C to aid dissolution.
-
Add Compound: Weigh the 1-[(4-isopropylphenoxy)acetyl]piperidine powder and add it directly to the warm HP-β-CD solution.
-
Form Complex: Vortex vigorously and sonicate the mixture for 30-60 minutes. The solution should become clear as the inclusion complex forms.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter.
-
Application: This aqueous stock solution can now be directly diluted into your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control using the same concentration of HP-β-CD solution without the compound.
Protocol Validation and Troubleshooting
Mandatory: Solvent Tolerance Assay
Before beginning experiments with your compound, you must determine the maximum concentration of your chosen solvent (vehicle) that your cells can tolerate without affecting their viability or function.
Caption: Workflow to determine the non-toxic concentration of a solvent.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Medium | Compound concentration exceeds its solubility limit in the final medium/DMSO mix. | - Ensure you are performing a serial dilution and vortexing vigorously during dilution.[4]- Decrease the final compound concentration.- Increase the final DMSO concentration slightly (if tolerated by cells).- Switch to the cyclodextrin protocol (Protocol 3). |
| High Cytotoxicity in Vehicle Control | The final solvent concentration is too high for the specific cell line or assay duration. | - Perform the Solvent Tolerance Assay (Section 4.1) to identify a safe concentration.- Reduce the final solvent concentration by making a more concentrated master stock.- Reduce the incubation time of the assay if possible. |
| Inconsistent/Irreproducible Results | - Incomplete dissolution of the master stock.- Precipitation of the compound in the assay plate over time.- Degradation of the compound in solution. | - Visually inspect the master stock for any particulates before use.- Check for precipitation in the wells with a microscope before and after the incubation period.- Prepare fresh working solutions from the frozen master stock for each experiment. |
Conclusion
The successful delivery of 1-[(4-isopropylphenoxy)acetyl]piperidine to cells in an in vitro setting is critically dependent on a carefully developed and validated dissolution protocol. The primary method utilizing a high-concentration DMSO stock followed by a meticulous serial dilution into the culture medium is the most common starting point. For sensitive cell lines or particularly insoluble compounds, the use of cyclodextrins provides a robust and non-toxic alternative. Researchers must always validate their chosen solvent and its final concentration to ensure that observed biological effects are due to the compound itself and not an artifact of the delivery vehicle. This systematic approach will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
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UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. UFCBIO. Retrieved from [Link]
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Stoyanova, E., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Retrieved from [Link]
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Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Retrieved from [Link]
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Al-Shuhaib, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]
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Sprando, R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]
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Cotoruelo, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
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ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. Retrieved from [Link]
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Chen, Y., et al. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC. Retrieved from [Link]
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Sharma, K. P. (2025). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. Retrieved from [Link]
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Popa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
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Le, T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]
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Henriksen, P., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
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Servicebio. (n.d.). DMSO Cell Culture Grade. Servicebio. Retrieved from [Link]
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Fenyvesi, F., et al. (2026). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Preprints.org. Retrieved from [Link]
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Ezzati, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. Retrieved from [Link]
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Anonymous. (2025). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Preprints.org. Retrieved from [Link]
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Gülden, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Retrieved from [Link]
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Friedman, H. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
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Kopesky, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Retrieved from [Link]
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synthesis protocol and reaction conditions for 1-[(4-isopropylphenoxy)acetyl]piperidine
A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract: This document provides a detailed protocol for the synthesis of 1-[(4-isopropylphenoxy)acetyl]piperidine, a compound of interest in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the preparation of 4-isopropylphenoxyacetic acid via the Williamson ether synthesis, followed by its amidation with piperidine. This guide emphasizes the underlying chemical principles, offers a step-by-step experimental procedure, and includes protocols for purification and characterization, ensuring scientific rigor and reproducibility.
Introduction and Scientific Context
Phenoxyacetic acid derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and antimicrobials.[1] The target molecule, 1-[(4-isopropylphenoxy)acetyl]piperidine, combines this privileged phenoxyacetic acid moiety with a piperidine ring, a common structural motif in many natural products and pharmaceuticals.[2][3] The synthesis of such amide-containing compounds is a fundamental transformation in organic chemistry. This guide provides a robust and well-characterized protocol for the preparation of 1-[(4-isopropylphenoxy)acetyl]piperidine, suitable for researchers in both academic and industrial settings.
The synthetic strategy is predicated on a two-step sequence:
-
Synthesis of 4-isopropylphenoxyacetic acid: This intermediate is prepared from 4-isopropylphenol and chloroacetic acid under basic conditions.
-
Amide Coupling: The resulting carboxylic acid is then coupled with piperidine to form the final amide product.
This approach is logical and utilizes common, well-understood reactions, making it accessible to chemists with a foundational understanding of organic synthesis.
Chemical Principles and Reaction Mechanisms
The overall synthesis can be visualized as a convergent process, where two key fragments are joined in the final step.
Synthesis of 4-isopropylphenoxyacetic Acid (Williamson Ether Synthesis)
The formation of 4-isopropylphenoxyacetic acid proceeds via a classic Williamson ether synthesis. In this SN2 reaction, the phenoxide ion, generated by the deprotonation of 4-isopropylphenol with a base (e.g., sodium hydroxide), acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.
Mechanism:
-
Deprotonation: 4-isopropylphenol is treated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium 4-isopropylphenoxide.
-
Nucleophilic Attack: The phenoxide ion attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion and forming a new carbon-oxygen bond.
-
Acidification: The resulting sodium salt of 4-isopropylphenoxyacetic acid is then protonated with a strong acid, like hydrochloric acid, to yield the final carboxylic acid product.
Amide Bond Formation
The coupling of a carboxylic acid and an amine to form an amide is a condensation reaction that results in the formation of a water molecule. Direct reaction of a carboxylic acid and an amine requires high temperatures and is often inefficient.[4] Therefore, activation of the carboxylic acid is typically necessary. Several methods exist for this activation:
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with the amine.[4][5]
-
Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.[4]
-
Boron-Mediated Amidation: Boron-based reagents, such as boric acid or its derivatives, can catalyze the direct amidation of carboxylic acids and amines.[6][7]
-
Titanium-Mediated Amidation: Lewis acids like titanium tetrachloride (TiCl₄) can also be employed to promote the direct condensation of carboxylic acids and amines.[5]
For this protocol, we will focus on the widely used and reliable method involving the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with piperidine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Isopropylphenol | 98% | Sigma-Aldrich |
| Chloroacetic acid | 99% | Sigma-Aldrich |
| Sodium hydroxide | ≥97%, pellets | Fisher Scientific |
| Hydrochloric acid | 37% | VWR |
| Thionyl chloride | 99.5% | Acros Organics |
| Piperidine | 99% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Sodium sulfate | Anhydrous, granular | EMD Millipore |
| Deionized water | --- | In-house |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care.
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for 1-[(4-isopropylphenoxy)acetyl]piperidine.
Step-by-Step Protocol
Step 1: Synthesis of 4-isopropylphenoxyacetic acid
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylphenol (13.6 g, 0.1 mol) and deionized water (100 mL).
-
Slowly add sodium hydroxide pellets (8.0 g, 0.2 mol) to the stirred suspension. The phenol will dissolve as the sodium salt is formed.
-
In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.1 mol) in deionized water (20 mL) and add this solution to the reaction flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, transfer the mixture to a 500 mL beaker and cool in an ice bath.
-
Slowly and carefully acidify the reaction mixture to pH 2 with concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry in a vacuum oven at 60 °C to a constant weight. The expected product is a white solid.[8]
Step 2: Synthesis of 1-[(4-isopropylphenoxy)acetyl]piperidine
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend 4-isopropylphenoxyacetic acid (9.7 g, 0.05 mol) in anhydrous dichloromethane (100 mL).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (5.4 mL, 0.075 mol) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours. The solution should become clear.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
In a separate flask, dissolve piperidine (9.9 mL, 0.1 mol) in anhydrous dichloromethane (50 mL).
-
Add the piperidine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature below 10 °C. A white precipitate of piperidine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white or off-white solid.[2][9]
Characterization and Quality Control
The identity and purity of the synthesized 1-[(4-isopropylphenoxy)acetyl]piperidine should be confirmed using standard analytical techniques.
| Technique | Sample Preparation | Expected Results |
| ¹H NMR | Dissolve a small sample in CDCl₃. | The spectrum should show characteristic peaks for the isopropyl group (a doublet and a septet), the aromatic protons, the methylene protons adjacent to the oxygen and the carbonyl group, and the protons of the piperidine ring. |
| ¹³C NMR | Dissolve a sample in CDCl₃. | The spectrum should show the expected number of carbon signals, including those for the isopropyl group, the aromatic ring, the methylene carbons, the carbonyl carbon, and the carbons of the piperidine ring. |
| FT-IR | Analyze a small amount of the solid product using a KBr pellet or as a thin film. | The spectrum should exhibit a strong absorption band for the amide carbonyl group (typically around 1640-1660 cm⁻¹), C-O stretching, and C-H stretching frequencies. |
| Mass Spectrometry | Dissolve a sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. | The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 1-[(4-isopropylphenoxy)acetyl]piperidine (C₁₆H₂₃NO₂). |
| Melting Point | Determine the melting point of the purified solid using a melting point apparatus. | A sharp melting point range indicates high purity. |
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, several in-process controls and troubleshooting steps are recommended:
-
Monitoring Reaction Progress: The progress of both reaction steps can be monitored by Thin Layer Chromatography (TLC). For Step 1, the disappearance of 4-isopropylphenol can be tracked. For Step 2, the consumption of 4-isopropylphenoxyacetic acid should be monitored.
-
Complete Removal of Thionyl Chloride: Before adding the piperidine solution in Step 2, it is crucial to ensure that any excess thionyl chloride is removed. This can be achieved by distilling it off with the solvent or by co-evaporation with an inert solvent like toluene under reduced pressure. Residual thionyl chloride will react with piperidine, reducing the yield.
-
Anhydrous Conditions: The amidation step (Step 2) should be carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate back to the carboxylic acid.
-
Purification: The purity of the final product is highly dependent on the effectiveness of the work-up and recrystallization procedures. If the product is not pure after the first recrystallization, a second recrystallization or column chromatography may be necessary.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-[(4-isopropylphenoxy)acetyl]piperidine. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare this compound for further investigation in their respective fields. The emphasis on the underlying chemical principles and self-validation measures ensures that this guide is not just a set of instructions, but a valuable scientific resource.
References
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Ishihara, K., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Li, L., & Yu, J. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 734-743. [Link]
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Capello, C., Fischer, U., & Rudolf von Rohr, P. (2007). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 3, 9. [Link]
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Chemistry Steps. (n.d.). Converting Amines to Amides. [Link]
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Chouai, A., Venditto, V. J., & Simanek, E. E. (2008). Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. Organic Syntheses, 86, 151. [Link]
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Reid, J. R. (1955). Synthesis of Potential Anti-Tumor Agents Related to Ethanolamine. I. Phenoxyacetic Acid Derivatives. ScholarWorks at WMU. [Link]
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Manimekalai, A., Magesan, S., & Jeyanthi, J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
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Elderfield, R. C. (1950). Piperidine Synthesis. DTIC. [Link]
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JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
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Organic Syntheses. (1998). Octaethylporphyrin. Coll. Vol. 9, 242. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]
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WIPO Patentscope. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. [Link]
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Application Note: Structural Characterization of 1-[(4-isopropylphenoxy)acetyl]piperidine using NMR Spectroscopy and Mass Spectrometry
Introduction and Scientific Context
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its derivatives are explored for a wide range of biological activities. The compound 1-[(4-isopropylphenoxy)acetyl]piperidine combines this heterocyclic amine with a substituted phenoxyacetyl moiety, creating a molecule with potential applications as a synthetic intermediate or a candidate for biological screening.
Unambiguous structural confirmation and purity assessment are non-negotiable checkpoints in the drug development pipeline. NMR spectroscopy and mass spectrometry are the cornerstone analytical techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and offers structural insights through controlled fragmentation.[2]
This application note moves beyond a simple listing of procedures. It is designed as a self-validating guide, explaining the rationale for each step to empower the scientist to not only reproduce the results but also to adapt these methodologies for analogous compounds.
Molecular Structure and Properties
-
Chemical Name: 1-[(4-isopropylphenoxy)acetyl]piperidine
-
Molecular Formula: C₁₆H₂₃NO₂
-
Molecular Weight: 261.36 g/mol
Below is the chemical structure with atom numbering conventions used for spectral assignments in this document.
Caption: Structure of 1-[(4-isopropylphenoxy)acetyl]piperidine with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the chemical environment of each atom.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Protocol: NMR Sample Preparation and Data Acquisition
This protocol is designed for a standard 400-500 MHz NMR spectrometer.
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for acquiring high-resolution spectra. The concentration must be sufficient for a good signal-to-noise ratio, and the solution must be free of particulate matter to ensure magnetic field homogeneity.[3]
-
Procedure:
-
Weigh approximately 10-15 mg of 1-[(4-isopropylphenoxy)acetyl]piperidine directly into a clean, dry vial.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm serves as a convenient secondary reference.[4]
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This step is crucial to remove any dust or undissolved microparticles.[5]
-
Cap the NMR tube securely to prevent solvent evaporation.[6]
-
-
-
Data Acquisition:
-
Rationale: Instrument parameters are chosen to ensure quantitative accuracy and optimal resolution. A sufficient relaxation delay (D1) is vital for complete spin-lattice relaxation, which is necessary for reliable integration in ¹H NMR.
-
Instrument: 400 MHz Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (increase if sample is very dilute)
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): ~16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (Proton-decoupled experiment)
-
Number of Scans (NS): 1024 (¹³C has low natural abundance, requiring more scans)[5]
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): ~240 ppm
-
-
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for the isopropyl, phenoxy, acetyl, and piperidine moieties. Due to the amide bond, rotation around the N1-C7 bond may be restricted, potentially leading to broadening or splitting of signals for protons on C2 and C6 at room temperature.
| Assignment (Protons on Carbon) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift |
| C18, C19 (Isopropyl CH₃) | ~ 1.23 | Doublet (d) | 6H | Standard aliphatic region, split by the C17 proton. |
| C3, C4, C5 (Piperidine CH₂) | ~ 1.55 - 1.70 | Multiplet (m) | 6H | Complex overlapping signals in the aliphatic region. |
| C17 (Isopropyl CH) | ~ 2.88 | Septet (sept) | 1H | Split by the six equivalent methyl protons. |
| C2, C6 (Piperidine CH₂) | ~ 3.45 - 3.60 | Multiplet (m) | 4H | Deshielded by the adjacent nitrogen atom of the amide. May show broadening. |
| C9 (Acetyl CH₂) | ~ 4.65 | Singlet (s) | 2H | Deshielded by the adjacent carbonyl group and the phenoxy oxygen. |
| C13, C15 (Aromatic CH) | ~ 6.88 | Doublet (d) | 2H | Ortho to the ether linkage, shielded by the oxygen's lone pairs. |
| C12, C16 (Aromatic CH) | ~ 7.15 | Doublet (d) | 2H | Meta to the ether linkage. |
Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Assignment (Carbon Atom) | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C18, C19 (Isopropyl CH₃) | ~ 24.1 | Standard aliphatic methyl region. |
| C4 (Piperidine CH₂) | ~ 24.5 | Beta to the nitrogen atom. |
| C3, C5 (Piperidine CH₂) | ~ 25.5 - 26.5 | Gamma to the nitrogen atom. |
| C17 (Isopropyl CH) | ~ 33.2 | Aliphatic methine carbon. |
| C2, C6 (Piperidine CH₂) | ~ 42.0, 46.5 | Alpha to the nitrogen, deshielded. Two signals possible due to slow rotation. |
| C9 (Acetyl CH₂) | ~ 67.5 | Deshielded by the adjacent oxygen atom. |
| C13, C15 (Aromatic CH) | ~ 114.8 | Ortho aromatic carbons, shielded by the ether oxygen. |
| C12, C16 (Aromatic CH) | ~ 127.2 | Meta aromatic carbons. |
| C14 (Aromatic C) | ~ 145.8 | Aromatic carbon attached to the isopropyl group. |
| C11 (Aromatic C) | ~ 155.9 | Aromatic carbon attached to the ether oxygen, strongly deshielded. |
| C7 (Carbonyl C=O) | ~ 167.0 | Characteristic chemical shift for an amide carbonyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the analyte and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it minimizes premature fragmentation and typically produces a protonated molecular ion, [M+H]⁺.[7][8]
Protocol: LC-MS Analysis with ESI
-
Sample Preparation:
-
Rationale: Samples for ESI-MS must be dilute to prevent source contamination and signal suppression. Volatile solvents and additives are required for efficient droplet formation and desolvation.[9][10] High salt concentrations are incompatible with ESI.[10]
-
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 990 µL of methanol (or a 50:50 acetonitrile:water mixture) to create a 10 µg/mL working solution.
-
If any precipitation is observed, the solution must be filtered before injection.[10]
-
Transfer the final solution to a 2 mL autosampler vial with a pre-slit septum cap.
-
-
-
Instrumentation and Parameters:
-
Rationale: Coupling liquid chromatography (LC) to the mass spectrometer allows for sample purification prior to analysis. Positive ion mode is selected because the basic piperidine nitrogen is easily protonated. Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it to produce a structural fingerprint.[11]
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
-
MS System (ESI-QTOF or Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Scan Range (MS1): m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
MS/MS Experiment: Select the precursor ion corresponding to [M+H]⁺ and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
-
Expected Mass Spectrum and Fragmentation
The primary ion observed in the full scan (MS1) spectrum will be the protonated molecule. The MS/MS spectrum will reveal characteristic fragment ions that are diagnostic of the molecule's structure.
-
Molecular Ion (Precursor):
-
Formula: [C₁₆H₂₃NO₂ + H]⁺
-
Expected Exact Mass [M+H]⁺: 262.1802 m/z
-
Proposed Fragmentation Pathway
The protonated nitrogen on the piperidine ring often initiates fragmentation. The amide bond is a common site of cleavage.
Caption: Proposed ESI-MS/MS fragmentation of 1-[(4-isopropylphenoxy)acetyl]piperidine.
Table of Expected Mass Fragments
| m/z (Exact) | Proposed Formula | Description |
| 262.1802 | [C₁₆H₂₄NO₂]⁺ | [M+H]⁺ Precursor Ion |
| 135.1117 | [C₉H₁₁O]⁺ | Fragment B: Cleavage of the C7-C9 bond, forming the stable 4-isopropyl-phenoxy cation. |
| 128.0757 | [C₇H₁₀NO]⁺ | Fragment A: Cleavage of the O10-C9 ether bond, resulting in the 1-acetylpiperidine cation. |
| 84.0808 | [C₅H₁₀N]⁺ | Fragment C: Subsequent loss of carbon monoxide (CO) from Fragment A, yielding a stable piperidinyl iminium ion. |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of 1-[(4-isopropylphenoxy)acetyl]piperidine. The protocols and expected spectral data outlined in this note serve as a reliable reference for confirming the identity, structure, and purity of this compound. ¹H and ¹³C NMR define the atomic connectivity and chemical environment, while high-resolution ESI-MS confirms the elemental composition and provides structural clues through predictable fragmentation pathways. These analytical methodologies are fundamental to quality control and regulatory submission in any chemical or pharmaceutical research program.
References
- Vertex AI Search. (2026). NMR sample preparation guidelines.
- Organomation. (2026). NMR Sample Preparation: The Complete Guide.
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- University of Minnesota Twin Cities. (2026). NMR Sample Preparation | College of Science and Engineering.
- Weizmann Institute of Science. (2026). Sample Preparation & NMR Tubes | Chemical Research Support.
-
Lee, T. M., & Yip, T. T. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal. Retrieved from [Link]
- Dolan, J. W. (2026). Electrospray Ionization for Mass Spectrometry. LCGC International.
- University of Liverpool. (2026). Sample Preparation Protocol for ESI Accurate Mass Service.
- Creative Proteomics. (2026). Electrospray Ionization.
- Lee, T. M., & Yip, T. T. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Journal.
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Retrieved from [Link]
- ChemicalBook. (2026). Piperidine(110-89-4) 1H NMR spectrum.
- ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- National Institute of Standards and Technology. (2026). Piperidine, 1-acetyl-. NIST Chemistry WebBook.
-
Wirth, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Scientific Reports, 6, 37568. Retrieved from [Link]
-
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Zafar, S., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371.
- El-Gendy, A. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-150.
-
Li, Y., et al. (2017). Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola. Molecules, 22(11), 2036. Retrieved from [Link]
-
Sadek, B., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Drug Design, Development and Therapy, 9, 3913-3936. Retrieved from [Link]
- ChemicalBook. (2026). 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- SpectraBase. (2026). 1-(4-Isopropylbenzyl)piperidine - Optional[13C NMR] - Chemical Shifts.
- CN1616440A. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Jayachandran, E., & Gopalakrishnan, M. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(1), 263-265.
-
Almstetter, M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]
Sources
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- 3. organomation.com [organomation.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
improving aqueous solubility of 1-[(4-isopropylphenoxy)acetyl]piperidine in biological buffers
Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of working with 1-[(4-isopropylphenoxy)acetyl]piperidine .
Because this molecule features a bulky hydrophobic isopropylphenyl group and a neutral amide linkage, it exhibits high lipophilicity and poor aqueous solubility. Standard dilution protocols often lead to immediate precipitation in biological buffers (like PBS or HEPES). This guide provides the mechanistic rationale and self-validating protocols required to keep your compound in solution and ensure the integrity of your in vitro assay data.
Diagnostic Hub: Solubilization Strategy Workflow
Before selecting a protocol, you must align the compound's physicochemical properties with the solvent tolerance of your specific assay. Use the diagnostic workflow below to determine the optimal path.
Fig 1. Diagnostic workflow for solubilizing neutral lipophilic compounds in biological assays.
Knowledge Base: Troubleshooting & FAQs
Q1: Why does 1-[(4-isopropylphenoxy)acetyl]piperidine precipitate immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? Mechanistic Rationale: When a 100% DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic solute stranded without its solvent shell, causing instantaneous "solvent shock." The thermodynamic penalty of cavity formation in water forces the hydrophobic molecules to aggregate and precipitate[1]. Solution: Avoid direct, high-ratio dilutions (e.g., 1:1000). Use an intermediate cosolvent gradient (e.g., stepping down through a DMSO/PEG400 mixture) to gradually acclimate the molecule to the aqueous environment.
Q2: Can I improve the solubility by lowering the buffer pH to protonate the piperidine ring? Mechanistic Rationale: No. While free piperidine is a strong base (pKa ~11), the piperidine ring in this specific molecule is conjugated into an amide bond (acetylpiperidine). The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl pi-system, rendering it non-basic. Modifying the buffer pH within any biologically relevant range will not ionize this molecule. You must rely on cosolvents or complexation.
Q3: My cell-based assay only tolerates <0.5% DMSO. What is the most reliable alternative to keep the compound dissolved at 50 µM? Mechanistic Rationale: When cosolvent limits are strict, you must shield the hydrophobic surface area of the molecule from the water without disrupting the cell membrane. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. Its hydrophobic cavity (6.0–6.5 Å) perfectly accommodates the bulky isopropylphenyl moiety, while its hydrophilic exterior ensures high aqueous solubility[2].
Q4: How do I know my compound isn't just forming an unstable nano-suspension that will skew my IC50 data? Mechanistic Rationale: Highly hydrophobic molecules often form colloidal aggregates that mimic solubility but lead to underestimated activity, false negatives, or flat dose-response curves[3]. Solution: Every solubilization protocol must be self-validating. Post-dilution, centrifuge your assay buffer at 10,000 x g for 10 minutes to pellet any nano-suspensions. Quantify the supernatant via LC-MS to confirm that the thermodynamic solubility matches your nominal assay concentration.
Methods Laboratory: Validated Protocols
Protocol 1: HP-β-CD Inclusion Complexation (Kneading Method)
This protocol utilizes high-shear mechanical force to drive the lipophilic guest molecule into the cyclodextrin cavity, creating a highly stable, water-soluble 1:1 inclusion complex[2],[4].
Step 1: Molar Ratio Calculation Weigh 1-[(4-isopropylphenoxy)acetyl]piperidine and HP-β-CD to achieve a 1:1 molar ratio. (HP-β-CD average MW ≈ 1400 g/mol ). Step 2: Wetting & Matrix Formation Place the HP-β-CD powder into a glass or ceramic mortar. Add a minimal volume of 50% v/v Ethanol/Water dropwise until a thick, uniform paste is formed. Step 3: High-Shear Incorporation Gradually add the target compound to the paste. Triturate (knead) continuously for 45 to 60 minutes. Causality: The mechanical shear forces the displacement of water molecules from the cyclodextrin cavity, replacing them with the energetically favored lipophilic isopropylphenyl group[2]. Step 4: Desolvation Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to completely remove the ethanol and water. Step 5: Self-Validation (Quality Control) Reconstitute the dried complex in PBS (pH 7.4). Filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to verify the exact concentration of the dissolved active compound before applying it to your biological assay.
Protocol 2: Stepwise Intermediate Dilution (Cosolvent Method)
Designed for biochemical assays that tolerate up to 2-5% organic solvents. This prevents the compound degradation and precipitation associated with direct DMSO dilution[1],[3].
Step 1: Master Stock Preparation Prepare a 10 mM master stock in 100% anhydrous DMSO. Aliquot into single-use vials to prevent water uptake and compound precipitation caused by repeated freeze-thaw cycles[3]. Step 2: Intermediate Gradient Prepare an intermediate stock (e.g., 1 mM) by diluting the master stock into a 50:50 mixture of DMSO and PEG-400. Causality: PEG-400 acts as a polymeric buffer, slowing the diffusion of DMSO into the bulk water and preventing sudden nucleation. Step 3: Thermal Equilibration Pre-warm your biological buffer (e.g., HEPES or PBS) to 37°C. Increasing the temperature temporarily raises the kinetic solubility threshold. Step 4: Final Dilution Under continuous vortexing, add the intermediate stock dropwise to the pre-warmed buffer to reach your final assay concentration. Ensure the final solvent concentration does not exceed the validated tolerance of your assay (e.g., <2% for standard biochemical screens)[1].
Data Analytics: Strategy Comparison Matrix
The following table summarizes the quantitative constraints and operational parameters for each solubilization strategy to help you optimize your assay conditions.
| Solubilization Strategy | Primary Mechanism of Action | Max Recommended Assay Conc. | Key Advantages | Primary Limitations |
| DMSO (Direct) | Dielectric constant reduction | < 1% (Cells), < 5% (Biochem) | Simple, standard HTS library format. | High risk of "solvent shock" precipitation; cellular toxicity at >1%[1],[5]. |
| DMSO / PEG400 | Intermediate Cosolvent Gradient | 1% DMSO + 1% PEG400 | Mitigates rapid nucleation and precipitation. | Requires multi-step dilution; PEG can be viscous. |
| HP-β-CD Complexation | Host-Guest Cavity Inclusion | Up to 10-20 mM (Buffer dependent) | Excellent biocompatibility; prevents aggregation[2]. | Requires preparation time (kneading/lyophilization). |
| Tween-80 | Micellar Solubilization | < 0.1% (Highly assay dependent) | Effective for highly lipophilic structures. | High risk of disrupting lipid bilayers in cell-based assays. |
References
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: nih.gov URL: [Link]
-
Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: researchgate.net URL: [Link]
-
Title: Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC Source: nih.gov URL: [Link]
-
Title: Full article: Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex: a comprehensive study Source: tandfonline.com URL: [Link]
-
Title: Study of Solubility Enhancement of Quercetin by Inclusion Complexation with Betacyclodextrin Source: pharmainfo.in URL: [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Support Center: Extraction Optimization for 1-[(4-isopropylphenoxy)acetyl]piperidine
Welcome to the Technical Support Center for bioanalytical method development. This guide is specifically engineered for researchers and drug development professionals facing challenges in extracting 1-[(4-isopropylphenoxy)acetyl]piperidine from complex biological matrices, particularly human or animal plasma.
Because this analyte exhibits highly specific physicochemical properties, standard "off-the-shelf" extraction methods often fail. This guide bypasses generic advice, offering mechanistically grounded troubleshooting, self-validating protocols, and optimized workflows to ensure your assay meets stringent regulatory validation standards[1].
Part 1: Analyte Profiling & The Causality of Extraction Failures
To optimize an extraction, we must first deconstruct the molecule. 1-[(4-isopropylphenoxy)acetyl]piperidine consists of a piperidine ring linked via an amide bond (acetyl linker) to a para-isopropyl-substituted phenoxy group.
Key Physicochemical Deductions:
-
Neutrality: Unlike many piperidine-containing drugs, the nitrogen here is tied up in an amide bond. Amides are non-basic and will not protonate at physiological pH.
-
High Lipophilicity: The combination of the isopropyl group, phenyl ring, and piperidine ring drives the estimated LogP to approximately 3.5–4.5.
-
The Causality of Low Recovery: Highly lipophilic, neutral compounds exhibit aggressive non-specific binding to hydrophobic pockets in plasma proteins (e.g., human serum albumin and lipoproteins). If you attempt a rapid Protein Precipitation (PPT) without disrupting these bonds, the organic solvent will rapidly denature the proteins, permanently trapping (occluding) the analyte within the solid pellet.
Fig 1: Decision tree for selecting plasma extraction methods based on recovery and matrix effects.
Part 2: Troubleshooting FAQs
Q1: I am using standard Protein Precipitation (PPT) with 3 volumes of acetonitrile, but my recovery is capped at 40%. Why?
A: This is a classic case of protein occlusion. Due to its high lipophilicity, your analyte is strongly bound to plasma proteins. When you add crash solvent (acetonitrile), the proteins precipitate faster than the analyte can dissociate, dragging the compound into the waste pellet.
-
The Fix: You must disrupt protein binding before adding the organic solvent. Pre-treat the plasma with a denaturing agent (e.g., an equal volume of 0.1 M Formic Acid or 8M Urea) and vortex for 2 minutes to release the analyte into the aqueous phase.
-
Self-Validating Check: Perform a post-extraction spike (matrix factor experiment) versus a pre-extraction spike. If the post-spike LC-MS/MS signal is high but the pre-spike is low, you have confirmed a physical recovery issue, not just ionization suppression[2].
Q2: How do I optimize Liquid-Liquid Extraction (LLE) since pH adjustment doesn't change the analyte's ionization?
A: You are correct that the amide nitrogen is neutral. However, pH adjustment in LLE is still critical—not for the analyte, but for the matrix. By buffering the plasma to a slightly basic pH (e.g., pH 8.5 using ammonium hydroxide), you ensure that endogenous acidic lipids (like free fatty acids) remain ionized. Ionized lipids stay in the aqueous waste layer, while your neutral, lipophilic analyte selectively partitions into the organic phase[3].
Fig 2: Mechanistic partitioning of the neutral analyte into the organic phase during optimized LLE.
Q3: We are moving to Solid-Phase Extraction (SPE) for higher throughput. What is the best sorbent chemistry, and how do I prevent breakthrough?
A: Because the analyte is neutral, mixed-mode ion exchange sorbents (like MCX or MAX) will not offer retention benefits. You must use a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent[4]. Breakthrough typically happens if the load solution contains too much organic solvent, disrupting the hydrophobic interaction between the analyte and the sorbent. Dilute the plasma 1:1 with water or 4% H3PO4 to ensure the loading matrix is highly aqueous.
Part 3: Quantitative Data & Experimental Protocols
Solvent Selection Matrix for LLE
To minimize phospholipid co-extraction while maximizing analyte recovery, solvent polarity must be carefully tuned. Below is the optimization data for extracting this specific compound class from human plasma.
| Solvent System | Analyte Recovery (%) | Matrix Factor (Phospholipids) | Evaporation Time (N₂ at 40°C) | Recommendation |
| Hexane (100%) | 45 ± 5% | 0.98 (Very Clean) | < 5 mins | Reject: Too non-polar; poor partitioning. |
| Ethyl Acetate (100%) | 94 ± 3% | 0.65 (High Suppression) | ~ 15 mins | Reject: Extracts too many polar interferences. |
| MTBE (100%) | 88 ± 4% | 0.92 (Clean) | < 10 mins | Optimal: Best balance of recovery and cleanliness. |
| MTBE : Hexane (50:50) | 82 ± 6% | 0.96 (Very Clean) | < 8 mins | Alternative: Use if MTBE alone shows matrix effects. |
Self-Validating SPE Methodology (Polymeric HLB)
This protocol utilizes a 30 mg/1 mL polymeric HLB cartridge. Every step includes a mechanistic purpose and a self-validation checkpoint to ensure total analytical control[5].
Step 1: Sample Pre-treatment
-
Action: Aliquot 100 µL of plasma. Add 100 µL of 4% Phosphoric acid (H₃PO₄) in water. Vortex for 2 minutes.
-
Causality: Acidification disrupts plasma protein binding, freeing the highly lipophilic analyte.
-
Validation Check: Centrifuge the sample. If a large pellet forms, your plasma may be hemolyzed or lipemic, requiring a higher dilution factor.
Step 2: Sorbent Conditioning & Equilibration
-
Action: Pass 1 mL Methanol (MeOH) followed by 1 mL MS-grade Water through the cartridge.
-
Causality: MeOH wets the polymer surface, opening the hydrophobic pores. Water equilibrates it to match the aqueous nature of the loaded sample.
Step 3: Sample Loading
-
Action: Load the 200 µL pre-treated sample at a flow rate of ~1 drop/second.
-
Validation Check: Collect the load fraction. Inject this into the LC-MS/MS. If the analyte is detected here, your pre-treatment solution contained too much organic solvent, causing premature breakthrough.
Step 4: Washing
-
Action: Wash with 1 mL of 5% Methanol in Water.
-
Causality: Removes endogenous salts and highly polar peptides. The 5% organic is strong enough to clean the sorbent but weak enough to leave the LogP ~4 analyte firmly bound.
Step 5: Elution
-
Action: Elute with 2 x 500 µL of 100% Acetonitrile.
-
Causality: The strong organic solvent completely disrupts the hydrophobic interactions, stripping the neutral analyte from the sorbent.
-
Validation Check: Collect a third 500 µL elution. If >5% of the analyte is found in this third fraction, your elution volume is insufficient.
Step 6: Evaporation & Reconstitution
-
Action: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40:60 Water:Acetonitrile).
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]
-
Journal of Analytical Methods in Chemistry / Researcher.Life. Salting-out assisted liquid-liquid extraction (SALLE): Principle, optimization, and applications in blood sample analysis. (2025). Available at:[Link]
-
AKJournals. Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Available at:[Link]
-
Mass Spectrometry Letters / ResearchGate. Optimization of Solid Phase Extraction Method for Quantitative Analysis of Perfluorooctanoic Acid in Serum using Liquid Chromatography-Tandem Mass Spectrometry. (2014). Available at:[Link]
-
Taylor & Francis. Development of a Chromatography-Free Method for High-Throughput MS-Based Bioanalysis... (2021). Available at:[Link]
Sources
Technical Support Center: 1-[(4-isopropylphenoxy)acetyl]piperidine Stability & Troubleshooting
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, ensuring the chemical integrity of your small molecule libraries is paramount. 1-[(4-isopropylphenoxy)acetyl]piperidine is a structurally distinct phenoxyacetic acid amide. While amides are generally robust, this specific molecule possesses two distinct structural vulnerabilities that dictate its shelf-life: the amide linkage and the benzylic tertiary carbon of the isopropyl group.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your experimental data remains uncompromised by compound degradation.
I. Structural Vulnerabilities & Degradation Pathways
To prevent degradation, we must first understand the molecular causality behind it.
-
Amide Hydrolysis: Unlike esters, amides benefit from resonance stabilization, making them relatively resistant to hydrolysis under neutral conditions. However, at extreme pH levels (pH < 4 or pH > 9) or prolonged exposure to aqueous environments at 37°C, nucleophilic attack at the carbonyl carbon leads to the cleavage of the amide bond, yielding 4-isopropylphenoxyacetic acid and piperidine [2].
-
Autoxidation: The isopropyl moiety contains a highly reactive tertiary benzylic hydrogen. Exposure to UV light, heat, or trace peroxides initiates a radical chain reaction with atmospheric oxygen, forming a hydroperoxide intermediate (+32 Da) that eventually decays into a stable tertiary alcohol (+16 Da).
Degradation pathways of 1-[(4-isopropylphenoxy)acetyl]piperidine via hydrolysis and autoxidation.
II. Quantitative Stability Matrix
The following data summarizes the expected degradation profile of the solid API under standard [1].
| Storage Condition | Duration | Intact API (%) | Primary Degradant | Mechanistic Driver |
| -20°C, Argon (Solid) | 12 Months | > 99.5% | None | Baseline stability |
| 25°C / 60% RH (Solid) | 6 Months | 98.2% | Tertiary Alcohol (+16 Da) | Trace autoxidation |
| 40°C / 75% RH (Solid) | 6 Months | 94.5% | Hydroperoxide/Alcohol | Accelerated autoxidation |
| Aqueous Buffer (pH 2.0) | 14 Days (37°C) | 82.0% | 4-isopropylphenoxyacetic acid | Acid-catalyzed hydrolysis |
| Aqueous Buffer (pH 10.0) | 14 Days (37°C) | 78.5% | 4-isopropylphenoxyacetic acid | Base-catalyzed hydrolysis |
III. Troubleshooting FAQs
Q1: During LC-MS analysis of my aged stock solutions, I observe new peaks with mass shifts of +16 Da and +32 Da. What is happening? A1: This is a classic signature of autoxidation at the isopropyl group. The tertiary benzylic hydrogen is highly susceptible to abstraction, forming a stable radical that reacts with dissolved oxygen to form a hydroperoxide (+32 Da). Over time, or under mass spectrometer ionization conditions, this hydroperoxide reduces to a tertiary alcohol (+16 Da). Corrective Action: Store stock solutions in degassed, anhydrous solvents (e.g., DMSO or Acetonitrile) under an inert argon atmosphere at -20°C.
Q2: My in vitro assay results drift over a 48-hour period when the compound is formulated in cell culture media. Is the compound degrading? A2: Yes, likely due to [3]. While amides are generally more stable than esters, the aqueous environment of cell culture media (often slightly basic, pH ~7.4-7.6) combined with prolonged 37°C incubation can slowly hydrolyze the amide bond into 4-isopropylphenoxyacetic acid and piperidine. Corrective Action: Prepare fresh working dilutions daily. Do not store the compound in aqueous buffers for prolonged periods.
Q3: Does the choice of organic solvent impact the shelf-life of the neat standard? A3: Absolutely. Avoid ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether for long-term storage. These solvents naturally form peroxides over time, which act as potent radical initiators and rapidly accelerate the autoxidation of the isopropyl moiety.
IV. Standard Operating Procedure (SOP): Self-Validating Forced Degradation
To establish a reliable shelf-life for your specific formulation, perform this self-validating stress test. This protocol ensures that any observed loss of the parent compound is mathematically accounted for by the appearance of specific degradants, proving that the compound hasn't simply precipitated out of solution.
Step 1: Sample Preparation
-
Prepare a 1.0 mM stock solution of 1-[(4-isopropylphenoxy)acetyl]piperidine in HPLC-grade Acetonitrile.
-
Aliquot into four separate vials:
-
Control: 500 µL stock + 500 µL LC-MS water.
-
Acid Stress: 500 µL stock + 500 µL 0.1 N HCl.
-
Base Stress: 500 µL stock + 500 µL 0.1 N NaOH.
-
Oxidative Stress: 500 µL stock + 500 µL 3% H₂O₂.
-
Step 2: Incubation & Quenching
-
Incubate all vials at 60°C for exactly 24 hours.
-
Quench the Acid Stress vial with 500 µL 0.1 N NaOH. Quench the Base Stress vial with 500 µL 0.1 N HCl.
-
Dilute all samples 1:10 in mobile phase (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid) prior to injection.
Step 3: LC-MS/MS Analysis
-
Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Monitor for the parent mass (Positive Ion Mode, [M+H]+) and the specific degradants:
-
Hydrolysis Product: 4-isopropylphenoxyacetic acid.
-
Oxidation Products: +16 Da (Alcohol) and +32 Da (Hydroperoxide).
-
Step 4: Mass Balance Validation (Critical E-E-A-T Check) To trust your assay, you must validate the system's mass balance. Calculate the molar concentration of the remaining parent compound and add it to the molar concentrations of the quantified degradants. Validation Rule: The total molar sum must equal the initial starting molarity ± 5% . A deviation greater than 5% indicates either undetected secondary degradation pathways (e.g., ether cleavage) or physical precipitation of the compound.
V. References
-
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
-
A chemical rationale of drug stability and degradation - An insightful approach. International Journal of Chemical and Analytical Science. URL: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PubMed Central (PMC), National Institutes of Health. URL:[Link]
Comparative Bioassay Performance: 1-[(4-isopropylphenoxy)acetyl]piperidine Versus Standard Reference Inhibitors
An In-Depth Technical Guide
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its favorable physicochemical properties and synthetic tractability.[1][2][3] The derivatization of this core allows for the exploration of vast chemical space to target a wide array of biological macromolecules. This guide focuses on the hypothetical compound 1-[(4-isopropylphenoxy)acetyl]piperidine , hereafter referred to as Compound X . The structure, featuring a phenoxyacetyl group linked to a piperidine ring, suggests potential interactions with enzymes that possess hydrophobic channels and catalytic sites capable of accommodating such moieties.
Given this structural hypothesis, a screening campaign was designed to evaluate the inhibitory potential of Compound X against two key enzyme families involved in critical signaling pathways: the Monoamine Oxidases (MAO-A and MAO-B) and Fatty Acid Amide Hydrolase (FAAH).
-
Monoamine Oxidases (MAO): These mitochondrial enzymes are central to the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4][5][6] Their inhibition is a validated therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[6]
-
Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the principal catabolic enzyme for the endocannabinoid anandamide (AEA) and other related lipid signaling molecules.[7][8] Inhibition of FAAH elevates endogenous cannabinoid levels, offering a promising therapeutic avenue for pain, inflammation, and anxiety without the side effects of direct cannabinoid receptor agonists.[8][9]
This guide provides a comprehensive comparison of Compound X's in vitro inhibitory performance against well-established, standard reference inhibitors for these enzyme targets. We will detail the experimental methodologies, present a comparative analysis of the generated data, and discuss the potential implications of these findings for future research.
Comparative Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) for Compound X and a panel of standard reference inhibitors was determined using in vitro fluorometric assays. The results, representing a hypothetical data set for Compound X, are summarized below.
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibitor Type | Selectivity Profile |
| Compound X | hMAO-A | >10,000 | - | - |
| hMAO-B | 8,560 | - | - | |
| hFAAH | 48.5 | Reversible (Hypothesized) | FAAH Selective | |
| Clorgyline | hMAO-A | 11[10] | Irreversible, Selective[11] | >350-fold for MAO-A |
| hMAO-B | 404[10] | |||
| Pargyline | hMAO-A | 11.52[12] | Irreversible, Semi-Selective[13] | ~1.4-fold for MAO-B |
| hMAO-B | 8.20[12] | |||
| Toloxatone | hMAO-A | - (Reversible) | Reversible, Selective[14] | MAO-A Selective |
| URB597 | hFAAH | 5 | Covalent (Irreversible)[15] | Highly FAAH Selective |
Interpretation of Results
The hypothetical screening data suggests that Compound X is a moderately potent and highly selective inhibitor of human FAAH. Its activity against both isoforms of MAO is negligible, with IC₅₀ values in the high micromolar range, indicating a lack of off-target activity against these key enzymes.
With an IC₅₀ value of 48.5 nM against FAAH, Compound X demonstrates significant inhibitory potential. While it is approximately 10-fold less potent than the well-established covalent inhibitor URB597 (IC₅₀ ≈ 5 nM), its distinct chemical structure warrants further investigation. The key differentiator may lie in its mechanism of inhibition. Unlike carbamate-based inhibitors such as URB597, which act as irreversible covalent modifiers of the enzyme's catalytic serine residue[15][16], Compound X may function as a reversible inhibitor. This could potentially translate to a more favorable safety profile with a reduced risk of mechanism-based toxicity. Further kinetic studies are required to confirm the reversibility and competitive nature of its interaction with the FAAH active site.
The high degree of selectivity for FAAH over MAO-A and MAO-B is a critical finding. This specificity is crucial for a clean pharmacological profile, minimizing the potential for side effects associated with MAO inhibition, such as hypertensive crisis when tyramine-rich foods are consumed.[13]
Signaling Pathway Context
To appreciate the significance of selective enzyme inhibition, it is essential to understand the pathways these enzymes regulate.
Monoamine Oxidase (MAO) Pathway
MAO-A and MAO-B are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters in the presynaptic neuron, thus terminating their signaling activity.[5] This process generates aldehydes, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[5]
Caption: Hydrolysis of anandamide (AEA) by the FAAH enzyme.
Experimental Protocols
The following protocols describe the in vitro methods used to determine the inhibitory potency of the test compounds. These assays are designed as self-validating systems, including controls for 100% activity, background, and a reference inhibitor.
General Experimental Workflow
The workflow for determining IC₅₀ values is consistent across different enzyme targets and relies on measuring the rate of a reaction that produces a fluorescent signal.
Caption: General workflow for in vitro enzyme inhibition assays.
Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity, which reacts with a probe to generate a fluorescent product. [17][18] 1. Reagent Preparation:
- MAO Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in MAO Assay Buffer to a working concentration. Keep on ice.
- Test Compounds: Prepare a 10 mM stock solution of Compound X and reference inhibitors (Clorgyline, Pargyline) in DMSO. Perform serial dilutions in MAO Assay Buffer containing a constant percentage of DMSO.
- Reaction Mix: Prepare a working solution containing the MAO substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in MAO Assay Buffer.
2. Assay Procedure (96-Well Black Plate):
- Compound Plating: Add 10 µL of each concentration of the diluted test compounds and reference inhibitors to respective wells.
- Controls:
- 100% Activity: Add 10 µL of buffer with DMSO (no inhibitor).
- Blank Control: Add 10 µL of buffer with DMSO (no inhibitor, no enzyme).
- Enzyme Addition: Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to all wells except the "Blank" wells. Add 40 µL of MAO Assay Buffer to the "Blank" wells.
- Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction starts.
- Reaction Initiation: Add 50 µL of the Reaction Mix to all wells to start the enzymatic reaction.
- Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
- Calculate the rate of reaction (slope) for the linear portion of the fluorescence vs. time plot for each well.
- Subtract the average rate of the "Blank" wells from all other wells.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% Activity" control.
- Plot the percent inhibition against the logarithm of inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 2: Fluorometric FAAH Inhibition Assay
This assay measures the activity of FAAH by detecting the fluorescent product 7-amino-4-methylcoumarin (AMC), which is released upon the hydrolysis of the fluorogenic substrate AMC-arachidonoyl amide. [19][20][21] 1. Reagent Preparation:
- FAAH Assay Buffer: Prepare a high pH buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA). [20] * Enzyme Solution: Dilute human recombinant FAAH enzyme in FAAH Assay Buffer to the desired working concentration. Keep on ice.
- Test Compounds: Prepare a 10 mM stock solution of Compound X and the reference inhibitor URB597 in DMSO. Perform serial dilutions in FAAH Assay Buffer.
- Substrate Solution: Prepare a working solution of the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in ethanol or another suitable solvent, then dilute to its final concentration in the assay buffer. [20] 2. Assay Procedure (96-Well Black Plate):
- Compound Plating: Add 10 µL of each concentration of the diluted test compounds and URB597 to respective wells.
- Controls:
- 100% Activity: Add 10 µL of buffer with DMSO (no inhibitor).
- Background Control: Add 10 µL of buffer with DMSO (no inhibitor, no enzyme).
- Enzyme Addition: Add 170 µL of FAAH Assay Buffer and 10 µL of the diluted FAAH enzyme to all wells except the "Background" wells. Add 180 µL of buffer to the "Background" wells. [20] * Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.
- Reaction Initiation: Add 10 µL of the FAAH Substrate solution to all wells to start the reaction.
- Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em ≈ 350/460 nm) in kinetic mode for 30 minutes.
3. Data Analysis:
- Follow the same data analysis steps as outlined in the MAO inhibition assay protocol to calculate reaction rates, percent inhibition, and the final IC₅₀ value for each compound against FAAH.
Conclusion
Based on this hypothetical screening cascade, 1-[(4-isopropylphenoxy)acetyl]piperidine (Compound X) emerges as a promising lead compound. It demonstrates moderate potency and high selectivity for FAAH, a therapeutic target of significant interest for a range of central nervous system and inflammatory disorders. Its inactivity against MAO-A and MAO-B suggests a favorable safety profile, avoiding the well-documented risks associated with non-selective MAO inhibition.
The next logical steps in the development of this compound would be to perform detailed enzyme kinetics studies to confirm its mechanism of action (e.g., reversible, competitive) and to initiate structure-activity relationship (SAR) studies to optimize its potency. This initial bioassay comparison provides a strong rationale for committing further resources to the exploration of this chemical series as a novel class of FAAH inhibitors.
References
-
Title: Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons Source: PubMed URL: [Link]
-
Title: Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance Source: PMC URL: [Link]
-
Title: Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway Source: PNAS URL: [Link]
-
Title: Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders Source: PMC URL: [Link]
-
Title: Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons Source: ResearchGate URL: [Link]
-
Title: Targeting fatty acid amide hydrolase as a therapeutic strategy for antitussive therapy Source: European Respiratory Society URL: [Link]
-
Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]
-
Title: Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis Source: MDPI URL: [Link]
-
Title: The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms Source: PMC URL: [Link]
-
Title: Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation Source: PMC URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury Source: MDPI URL: [Link]
-
Title: Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 Source: PubMed URL: [Link]
-
Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization Source: PMC URL: [Link]
-
Title: MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Source: BioAssay Systems URL: [Link]
-
Title: MAOA gene Source: MedlinePlus Genetics URL: [Link]
-
Title: Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) Source: BioVision Inc. URL: [Link]
-
Title: Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands Source: PubMed URL: [Link]
-
Title: Clorgiline – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: PMC URL: [Link]
-
Title: Ex Vivo Imaging of Fatty Acid Amide Hydrolase Activity and Its Inhibition in the Mouse Brain Source: The Journal of Neuroscience URL: [Link]
-
Title: Pargyline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: The Wide Spectrum Biological Activities of Piperidine -A Short Review Source: IJIRT URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Pargyline - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. merckmillipore.com [merckmillipore.com]
1-[(4-isopropylphenoxy)acetyl]piperidine proper disposal procedures
The compound 1-[(4-isopropylphenoxy)acetyl]piperidine is a specialized organic amide. In advanced laboratory settings, this specific structural motif is most frequently encountered as a byproduct or intermediate in complex solid-phase syntheses—particularly where the 4-isopropylphenoxyacetyl (iPr-Pac) group is used for nucleobase protection (e.g., of guanosine)[1], and piperidine is utilized as a deprotection reagent or scavenger[2].
Because amides derived from piperidine can exhibit distinct toxicological profiles and environmental persistence, their disposal must strictly adhere to professional Environmental Health and Safety (EHS) protocols. Under no circumstances should researchers attempt to chemically neutralize or hydrolyze stable amides in an ad-hoc manner; doing so risks the generation of hazardous vapors or uncontrolled exothermic reactions.
The following guide outlines the self-validating, institutional workflow for the safe handling, segregation, and disposal of 1-[(4-isopropylphenoxy)acetyl]piperidine and its associated effluent.
Chemical Profiling and Causality in Waste Management
To design an effective disposal protocol, we must first understand the physicochemical behavior of the waste material.
-
Lipophilicity and Stability: The 4-isopropylphenoxy moiety imparts significant lipophilicity to the molecule, making it highly soluble in standard organic synthesis solvents (e.g., dichloromethane, acetonitrile, dimethylformamide)[1]. The amide bond linking the iPr-Pac group to the piperidine ring is chemically robust under neutral and mildly basic conditions[2].
-
Causality in Segregation: Because the compound is stable and non-reactive under standard ambient conditions, the primary risk is environmental contamination rather than acute reactivity. Therefore, the waste must be segregated into Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like dichloromethane, which dictates routing to the Halogenated Organic Waste stream). Mixing incompatible waste streams (e.g., adding this organic effluent to strong oxidizers or concentrated acids) can lead to rapid heat evolution and container rupture.
Waste Compatibility and Segregation Data
Proper segregation is the cornerstone of laboratory safety. The following table summarizes the quantitative and categorical limits for accumulating waste containing 1-[(4-isopropylphenoxy)acetyl]piperidine.
| Waste Stream Category | Primary Solvent Carrier | Compatibility | Max Accumulation Volume (per SAA) | Disposal Routing |
| Non-Halogenated Organic | Acetonitrile, DMF, Methanol | High (Preferred) | 55 Gallons | High-Temperature Incineration |
| Halogenated Organic | Dichloromethane (DCM) | High | 55 Gallons | Specialized Halogen Incineration |
| Aqueous Waste | Water, weak buffers | Low (Poor solubility) | N/A | Phase separation required |
| Acidic/Oxidizing | Nitric acid, Peroxides | DANGER (Incompatible) | 0 Gallons | DO NOT MIX |
Step-by-Step Institutional Disposal Methodology
This methodology provides the procedural workflow for transferring the compound from the laboratory bench to final destruction via a licensed hazardous waste contractor.
Step 1: Engineering Controls and PPE Verification
-
Action: Conduct all transfers of the chemical inside a certified chemical fume hood operating at a minimum face velocity of 100 feet per minute (fpm).
-
Causality: While the amide itself may have low volatility, the carrier solvents (e.g., piperidine residues, DMF) pose inhalation risks.
-
PPE: Don nitrile gloves (double-gloving recommended if handling concentrated solutions), a flame-resistant laboratory coat, and ANSI Z87.1 compliant safety goggles.
Step 2: Waste Characterization and Containment
-
Action: Determine the solvent matrix. If the 1-[(4-isopropylphenoxy)acetyl]piperidine is in a pure solid form, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., ethanol or acetone) to facilitate transfer, or collect the solid in a dedicated, sealable hazardous waste jar.
-
Action: Transfer the liquid waste into a high-density polyethylene (HDPE) carboy.
-
Causality: HDPE is highly resistant to most organic solvents and prevents the leaching or degradation that can occur with standard plastics.
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Place the sealed HDPE container in designated secondary containment within the laboratory's SAA.
-
Action: Ensure the container is kept closed at all times except when actively adding waste. Do not leave funnels resting in the container.
Step 4: RCRA-Compliant Labeling
-
Action: Attach a standardized Hazardous Waste label to the container.
-
Action: Explicitly list "1-[(4-isopropylphenoxy)acetyl]piperidine" and all carrier solvents on the label with their approximate percentage by volume. Do not use abbreviations (e.g., do not write "iPr-Pac-Pip").
-
Causality: Accurate chemical identification is legally required under the Resource Conservation and Recovery Act (RCRA) and ensures the disposal contractor applies the correct thermal destruction profile.
Step 5: EHS Transfer and Final Destruction
-
Action: Once the container is 90% full, or reaches the maximum storage time limit (typically 90 to 180 days depending on institutional generator status), submit a waste pickup request to your institutional EHS department.
-
Action: The waste will be transported by a licensed contractor for high-temperature incineration (typically >1,000°C), which completely oxidizes the organic material into carbon dioxide, water, and nitrogen oxides (which are scrubbed prior to atmospheric release).
Waste Lifecycle Workflow
The following diagram illustrates the validated lifecycle of organic waste containing complex amides, demonstrating the critical path from generation to thermal destruction.
Caption: Standardized institutional workflow for the safe segregation, accumulation, and thermal destruction of complex organic laboratory waste.
References
-
Oligonucleotide synthesis chemistry. DIYHPL. (2026). Details the use of 4-isopropylphenoxyacetyl (iPr-PAC) for nucleobase protection and piperidine in orthogonal deprotection strategies. Available at: [Link]
-
The Chemical Biology of Nucleic Acids. E-Bookshelf. Discusses the stability and cleavage conditions of the 4-isopropylphenoxyacetyl (iPrPac) group and the role of non-nucleophilic bases like piperidine. Available at: [Link]
-
Synthesis and Cleavage of Oligodeoxynucleotides Containing a 5-Hydroxyuracil Residue at a Defined Site. Chemical Research in Toxicology - ACS Publications. Provides context on the utilization of iPr-PAc-dG monomers and piperidine cleavage conditions in laboratory settings. Available at: [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
